N-(1-[4-(Pyridin-3-ylmethoxy)phenyl]ethylidene)hydroxylamine N-(1-[4-(Pyridin-3-ylmethoxy)phenyl]ethylidene)hydroxylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15870144
InChI: InChI=1S/C14H14N2O2/c1-11(16-17)13-4-6-14(7-5-13)18-10-12-3-2-8-15-9-12/h2-9,17H,10H2,1H3
SMILES:
Molecular Formula: C14H14N2O2
Molecular Weight: 242.27 g/mol

N-(1-[4-(Pyridin-3-ylmethoxy)phenyl]ethylidene)hydroxylamine

CAS No.:

Cat. No.: VC15870144

Molecular Formula: C14H14N2O2

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

N-(1-[4-(Pyridin-3-ylmethoxy)phenyl]ethylidene)hydroxylamine -

Specification

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
IUPAC Name N-[1-[4-(pyridin-3-ylmethoxy)phenyl]ethylidene]hydroxylamine
Standard InChI InChI=1S/C14H14N2O2/c1-11(16-17)13-4-6-14(7-5-13)18-10-12-3-2-8-15-9-12/h2-9,17H,10H2,1H3
Standard InChI Key QPEKYMOYDZAFJD-UHFFFAOYSA-N
Canonical SMILES CC(=NO)C1=CC=C(C=C1)OCC2=CN=CC=C2

Introduction

Molecular Formula and Weight

  • Molecular Formula: C14H14N2O2

  • Molecular Weight: Approximately 242.27 g/mol

Synthesis Pathways

The synthesis of N-(1-[4-(Pyridin-3-ylmethoxy)phenyl]ethylidene)hydroxylamine typically involves condensation reactions between hydroxylamine derivatives and aldehydes or ketones containing the pyridin-3-ylmethoxyphenyl group.

General Steps:

  • Preparation of Aldehyde/Ketone Precursor: The pyridin-3-ylmethoxyphenyl group is introduced through nucleophilic substitution or coupling reactions.

  • Condensation Reaction: Reaction with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol) under acidic or neutral conditions.

  • Purification: The product is purified using recrystallization or chromatographic techniques.

Medicinal Chemistry

The compound's structure suggests potential applications in drug discovery:

  • The hydroxylamine group is known for its role in enzyme inhibition.

  • The pyridine moiety is a common pharmacophore in medicinal chemistry.

Antimicrobial Activity

Hydroxylamine derivatives have shown activity against bacterial and fungal strains, making this compound a candidate for antimicrobial research.

Material Science

Compounds with aromatic systems like this one are explored for use in organic electronics due to their conjugated systems.

Spectroscopic Characterization

The compound can be characterized using:

  • NMR Spectroscopy: Proton (^1H) and Carbon (^13C) NMR provide insights into the aromatic and functional groups.

  • Mass Spectrometry (MS): Confirms molecular weight.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups such as hydroxylamine (-NH-OH).

Limitations and Challenges

Despite its promising structure, there are challenges associated with N-(1-[4-(Pyridin-3-ylmethoxy)phenyl]ethylidene)hydroxylamine:

  • Stability Issues: Hydroxylamines are prone to oxidation, requiring careful handling.

  • Limited Data: Few studies have been conducted specifically on this compound, necessitating further research.

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